3-(1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(4-chlorophenyl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S2/c14-9-1-3-11(4-2-9)22(19,20)15-6-5-10(7-15)16-12(17)8-21-13(16)18/h1-4,10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZMPJDZESDQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the pyrrolidin-3-yl and thiazolidine-2,4-dione moieties. These components are then combined through a series of reactions, including sulfonylation, to introduce the 4-chlorophenylsulfonyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The process may also include purification steps to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
3-(1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic compound featuring a thiazolidine ring, a pyrrolidine moiety, and a sulfonyl group attached to a chlorophenyl substituent. Research indicates that this compound exhibits significant biological activity and versatility.
Scientific Research Applications
- Biological Activity Research suggests that this compound may act as a potassium channel blocker, which influences cellular electrical activity and potentially regulates insulin secretion and smooth muscle contraction. Compounds with similar structures have demonstrated anti-inflammatory, antimicrobial, and antidiabetic activities.
- Unique Properties The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties not fully replicated in other compounds.
Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-pyrrolidinecarboxamide | Pyrrolidine ring with carboxamide | Antimicrobial activity |
| Thiazolidine-2,4-dione | Basic thiazolidine structure | Antidiabetic properties |
| 3-(1-(Phenylsulfonyl)pyrrolidin-3-yl)thiazolidine | Similar thiazolidine structure with different substituents | Anti-inflammatory effects |
Mechanism of Action
The mechanism by which 3-(1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on structural analogy.
Biological Activity
3-(1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a compound characterized by its unique structural features, which include a thiazolidine ring, a pyrrolidine moiety, and a sulfonyl group attached to a chlorophenyl substituent. This structure is believed to contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound can be represented as follows:
The compound's thiazolidine core is known for its versatility in biological applications, particularly in anti-inflammatory and antidiabetic activities. The presence of the chlorophenyl group enhances its interaction with biological targets.
Research indicates that this compound may function as a potassium channel blocker . This action can influence various physiological processes, including:
- Insulin secretion : By modulating cellular electrical activity, the compound may enhance insulin release from pancreatic beta cells.
- Smooth muscle contraction : Its effects on potassium channels can affect muscle tone and contraction dynamics.
Biological Activities
Studies have highlighted several biological activities associated with this compound:
1. Antidiabetic Activity
Compounds with similar thiazolidine structures have been linked to antidiabetic properties. The mechanism often involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism .
2. Anti-inflammatory Effects
The compound shows promise in reducing inflammation. In vitro studies have demonstrated its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating potential use as an anti-inflammatory agent .
Comparative Analysis with Related Compounds
A comparison of this compound with related compounds reveals distinct biological profiles:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)-3-pyrrolidinecarboxamide | Pyrrolidine ring with carboxamide | Antimicrobial activity |
| Thiazolidine-2,4-dione | Basic thiazolidine structure | Antidiabetic properties |
| 3-(1-(Phenylsulfonyl)pyrrolidin-3-yl)thiazolidine | Similar thiazolidine structure with different substituents | Anti-inflammatory effects |
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives based on the thiazolidine framework. For instance:
- A study explored the synthesis of novel thiazolidine derivatives and their biological evaluations revealed significant anti-inflammatory and antidiabetic activities .
- Another investigation highlighted the role of thiazolidines in modulating cellular pathways relevant to cancer treatment, suggesting potential anticancer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
